3-bromo-5H,7H-thieno[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-5,7-dihydrothieno[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNS/c8-6-1-5-3-10-4-7(5)9-2-6/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIICNXLEOYDUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368159-09-4 | |
| Record name | 3-bromo-5H,7H-thieno[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,7H-thieno[3,4-b]pyridine typically involves the bromination of thieno[3,4-b]pyridine. One common method is the reaction of thieno[3,4-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,7H-thieno[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thieno[3,4-b]pyridine derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,4-b]pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced thieno[3,4-b]pyridine derivatives.
Scientific Research Applications
3-bromo-5H,7H-thieno[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5H,7H-thieno[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Thieno[2,3-b]Pyridine Derivatives
Thieno[2,3-b]pyridines differ in the fusion position of the thiophene and pyridine rings (positions 2,3 vs. 3,4). For example, ethyl 2-(aryloxo/arylthio)-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives (3a–e) exhibit cytotoxicity against cancer cells, suggesting that ring fusion position and substituents (e.g., nitro, cyclopropyl) critically influence bioactivity. The absence of bromine in these analogues reduces their utility in Suzuki-Miyaura couplings compared to the target compound .
Table 1: Comparison of Thieno[2,3-b] and Thieno[3,4-b]Pyridine Derivatives
| Compound | Fusion Position | Key Substituents | Key Applications |
|---|---|---|---|
| Thieno[3,4-b]pyridine | 3,4 | Br (position 3) | Cross-coupling precursor |
| Thieno[2,3-b]pyridine 3a–e | 2,3 | NO₂, cyclopropyl, ester | Cytotoxicity studies |
Pyrrolo[3,4-b]Pyridine Analogues
Pyrrolo[3,4-b]pyridine () replaces the sulfur atom in thieno[3,4-b]pyridine with a nitrogen atom, forming a pyrrole ring. This structural change alters electronic properties: the nitrogen-rich system increases basicity, while the sulfur in thieno derivatives enhances π-electron delocalization. Imidazo[1,5-a]pyridine (4), another analogue, undergoes carbanion-mediated tricyclic formation, highlighting how heteroatom identity dictates reactivity pathways .
Brominated Heterocycles in Other Fused Systems
- 2-Bromo-7-trifluoromethyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine (3): This compound () features a thiadiazolo-pyrimidine core with bromine and trifluoromethyl groups. The electron-withdrawing CF₃ group stabilizes the ring system, contrasting with the electron-rich thieno[3,4-b]pyridine. Its synthesis in polyphosphoric acid suggests harsh conditions compared to milder methods for brominated thienopyridines .
- 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22): Synthesized in 75% yield via alkylation (), this compound demonstrates that bromine at position 5 in pyrrolo-pyridines facilitates high-yield reactions, whereas bromine at position 3 in thieno[3,4-b]pyridine may influence regioselectivity in subsequent modifications .
Biological Activity
3-Bromo-5H,7H-thieno[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity based on diverse studies, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The structure of this compound consists of a thieno-pyridine core with a bromine substituent at the 3-position. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes.
Biological Activity Overview
Research indicates that compounds within the thieno[3,4-b]pyridine class exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated the efficacy of thieno[3,4-b]pyridine derivatives against cancer cell lines.
- Antimicrobial Properties : These compounds have shown moderate antibacterial effects against various bacterial strains.
The anticancer properties of this compound are primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds derived from this scaffold have been shown to selectively inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Case Studies
- TRK Inhibition : A derivative similar to this compound demonstrated an IC50 value of 56 nM against TRKA kinase. This compound also inhibited the proliferation of Km-12 colorectal cancer cells with an IC50 value of 0.304 μM, indicating promising selectivity for cancerous cells over normal cells .
- Breast Cancer Cell Lines : Another study highlighted that thieno[3,4-b]pyridines exhibited significant cytotoxicity against MCF-7 breast cancer cells. The presence of specific substituents on the thieno-pyridine scaffold was crucial for enhancing activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| C03 | Km-12 | 0.304 | TRK Inhibition |
| C03 | MCF-7 | >40 | Low Off-target Effects |
Evaluation
In vitro studies have assessed the antibacterial activity of thieno[3,4-b]pyridines against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited moderate antibacterial properties comparable to standard antibiotics like tetracycline.
Findings
- Bacterial Strains Tested : Compounds were evaluated against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Results Summary : Certain derivatives displayed promising growth inhibition against these pathogens, suggesting potential as antimicrobial agents .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| IV | Bacillus subtilis | Moderate |
| V | Staphylococcus aureus | Moderate |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound derivatives shows favorable characteristics such as good plasma stability and low risk of drug-drug interactions due to minimal inhibition of cytochrome P450 isoforms .
Q & A
Q. Advanced
- Enzyme inhibition assays : Measure activity against dipeptidyl peptidase-4 (DPP-4) or phosphohydrolases (ENTPDases) using fluorogenic substrates .
- Cellular models : Neuroblastoma cell lines (e.g., SH-SY5Y) can assess neuroprotective effects via MTT or caspase-3/7 assays .
- Receptor binding studies : Radioligand displacement assays (e.g., for GABAₐ or NMDA receptors) quantify affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
